molecular formula C20H27N3O4S B2669496 3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide CAS No. 2034525-08-9

3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2669496
CAS No.: 2034525-08-9
M. Wt: 405.51
InChI Key: WSPPWHNVPPGTLY-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-1-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a dimethoxyphenyl group, a methyl group, and an oxan-4-ylsulfanyl ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide typically involves multiple steps. The initial step often includes the preparation of the pyrazole ring, followed by the introduction of the dimethoxyphenyl group and the oxan-4-ylsulfanyl ethyl group. Common reagents used in these reactions include dimethoxybenzaldehyde, hydrazine, and various alkylating agents. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-1-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions may vary depending on the specific reaction but often involve the use of solvents and controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-1-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S/c1-23-18(20(24)21-8-11-28-15-6-9-27-10-7-15)13-17(22-23)16-12-14(25-2)4-5-19(16)26-3/h4-5,12-13,15H,6-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPPWHNVPPGTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCSC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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